Alfa-hederina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Alpha-Hederin has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds.

Biology: Research focuses on its role in cellular processes and its effects on various cell lines.

Medicine: Alpha-Hederin is investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mecanismo De Acción

Alpha-Hederin, also known as Helixin, is a water-soluble pentacyclic triterpenoid saponin found in the seeds of Nigella sativa and leaves of Hedera helix . It has been extensively studied for its antitumor activity against a variety of tumor cells .

Target of Action

Alpha-Hederin targets the mammalian target of rapamycin (mTOR) to activate the classical autophagic pathway . It also targets TGFβ/SMAD2 pathway and miRNAs including miR-21-5p, miR-23a-3p, and miR-125b-5p .

Mode of Action

Alpha-Hederin is an incomplete autophagy inducer . It inhibits lysosomal acidification without significantly affecting the processes of autophagosome transport, lysosome biogenesis, autophagosome and lysosome fusion . It also reduces the signaling activity of the sEVs-mediated TGFβ/SMAD2 pathway .

Biochemical Pathways

Alpha-Hederin affects the autophagic pathway and TGFβ signaling pathway . It enhances these pathways and their downstream effects, leading to impaired autophagic flux and triggering autophagic damage in non-small cell lung cancer (NSCLC) .

Pharmacokinetics

It is known that the compound’s effectiveness is compromised when vesicle secretion is blocked by the gw4869 inhibitor .

Result of Action

Alpha-Hederin can hinder tumor cell proliferation and impede the advancement of various cancers, including breast, lung, colorectal, and liver cancers . It inhibits tumor cell proliferation, facilitates tumor cell apoptosis, and arrests the cell cycle process .

Action Environment

The action of Alpha-Hederin is influenced by the tumor microenvironment (TME). Small extracellular vesicles (sEVs) mediate intercellular communication in the TME and contribute to the malignant transformation of tumors . .

Análisis Bioquímico

Biochemical Properties

Alpha-Hederin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of alpha-Hederin is with the anti-apoptotic protein Bcl-2, which it inactivates, leading to the activation of caspase-9 and subsequently caspase-3/7 . This interaction induces apoptosis in cancer cells, making alpha-Hederin a potential anticancer agent. Additionally, alpha-Hederin has been shown to enhance the cytotoxicity of the chemotherapeutic agent 5-fluorouracil in animal models of colon carcinoma .

Cellular Effects

Alpha-Hederin exerts significant effects on various types of cells and cellular processes. In cancer cells, alpha-Hederin induces apoptosis through the intrinsic mitochondrial pathway . This process involves the depolarization of the mitochondrial membrane potential, leading to the release of Apaf-1 and cytochrome c into the cytosol, which promotes the activation of caspase-9 and caspase-3/7 . Furthermore, alpha-Hederin has been shown to inhibit the lysosomal acidification process, leading to incomplete autophagic injury in non-small cell lung cancer cells . This inhibition affects the autophagic flux and triggers autophagic damage, thereby impairing cancer cell survival.

Molecular Mechanism

The molecular mechanism of alpha-Hederin involves several key interactions at the molecular level. Alpha-Hederin binds to the anti-apoptotic protein Bcl-2, leading to its inactivation and the subsequent activation of caspase-9 and caspase-3/7 . This binding interaction induces apoptosis in cancer cells. Additionally, alpha-Hederin targets the mammalian target of rapamycin (mTOR) to activate the classical autophagic pathway . By inhibiting lysosomal acidification, alpha-Hederin disrupts the autophagic flux, leading to autophagic damage in cancer cells . These molecular interactions highlight the potential of alpha-Hederin as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Hederin have been observed to change over time. Alpha-Hederin has been shown to induce apoptosis in a dose-dependent manner, with the mitochondrial membrane potential decreasing in the early stages of apoptosis . Additionally, the stability and degradation of alpha-Hederin have been studied, revealing that it remains stable under laboratory conditions . Long-term effects of alpha-Hederin on cellular function include the sustained inhibition of lysosomal acidification and the induction of autophagic damage in cancer cells .

Dosage Effects in Animal Models

The effects of alpha-Hederin vary with different dosages in animal models. At lower doses, alpha-Hederin has been shown to enhance the cytotoxicity of 5-fluorouracil in colon carcinoma models . At higher doses, alpha-Hederin can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of alpha-Hederin to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Alpha-Hederin is involved in several metabolic pathways, including the regulation of lipid metabolism and the TGFβ signaling pathway . By regulating vesicular microRNAs, alpha-Hederin affects lipid metabolism and blocks the transmission of small extracellular vesicles-dependent resistance . Additionally, alpha-Hederin has been shown to inhibit the synthesis of unsaturated fatty acids by reducing the signaling activity of the TGFβ/SMAD2 pathway . These metabolic interactions contribute to the therapeutic potential of alpha-Hederin in cancer treatment.

Transport and Distribution

Within cells and tissues, alpha-Hederin is transported and distributed through various mechanisms. Alpha-Hederin interacts with small extracellular vesicles, which mediate its transport and distribution within the tumor microenvironment . These vesicles facilitate the transmission of chemoresistance and other signaling pathways, highlighting the role of alpha-Hederin in modulating cellular communication . Additionally, alpha-Hederin’s water-soluble nature allows it to be easily distributed within the cellular environment .

Subcellular Localization

The subcellular localization of alpha-Hederin plays a crucial role in its activity and function. Alpha-Hederin has been shown to localize within the mitochondria, where it induces depolarization of the mitochondrial membrane potential and promotes the release of apoptotic factors . Additionally, alpha-Hederin targets the lysosomes, inhibiting their acidification and leading to autophagic damage in cancer cells . These subcellular localizations are essential for the therapeutic effects of alpha-Hederin in cancer treatment.

Métodos De Preparación

Alpha-Hederin can be prepared through alkaline hydrolysis of hederacoside C. The process involves dissolving hederacoside C in a potassium hydroxide solution and stirring it at elevated temperatures . Industrial production methods often involve extraction from natural sources such as Nigella sativa seeds and Hedera helix leaves, followed by purification using techniques like reverse phase column chromatography .

Análisis De Reacciones Químicas

Alpha-Hederin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific sites on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Alpha-Hederin is compared with other triterpenoid saponins such as hederacoside C and hederasaponin B. While all these compounds share a similar core structure, alpha-Hederin is more lipophilic and exhibits unique surface properties . Other similar compounds include:

Hederagenin: Another triterpenoid saponin with similar anticancer properties.

Thymoquinone: A compound found in Nigella sativa with potent anticancer and anti-inflammatory effects.

Alpha-Hederin stands out due to its specific molecular structure and its ability to induce apoptosis through the intrinsic mitochondrial pathway .

Propiedades

Número CAS |

27013-91-8 |

|---|---|

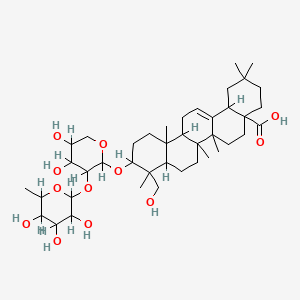

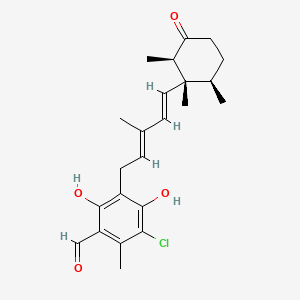

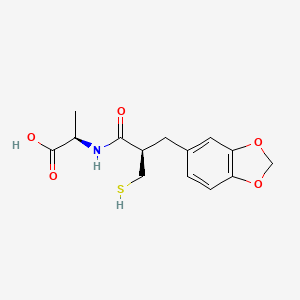

Fórmula molecular |

C41H66O12 |

Peso molecular |

751.0 g/mol |

Nombre IUPAC |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C41H66O12/c1-21-28(44)30(46)31(47)33(51-21)53-32-29(45)24(43)19-50-34(32)52-27-11-12-37(4)25(38(27,5)20-42)10-13-40(7)26(37)9-8-22-23-18-36(2,3)14-16-41(23,35(48)49)17-15-39(22,40)6/h8,21,23-34,42-47H,9-20H2,1-7H3,(H,48,49)/t21-,23-,24-,25+,26+,27-,28?,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 |

Clave InChI |

KEOITPILCOILGM-QCYFMDIOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O |

SMILES isomérico |

C[C@H]1C([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

27013-91-8 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

alpha-hederin beta-hederin Rha-Ara-3beta-hederagenin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(1S)-1-carboxyethyl]amino]propanoic acid](/img/structure/B1665203.png)